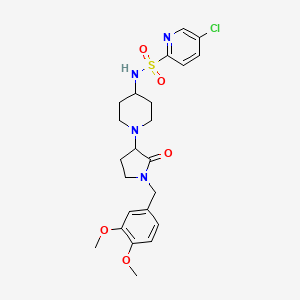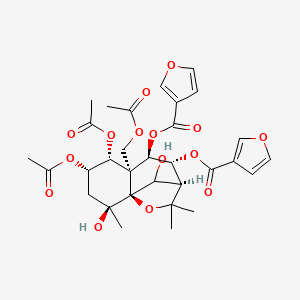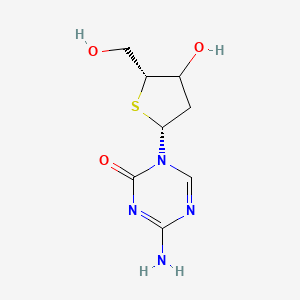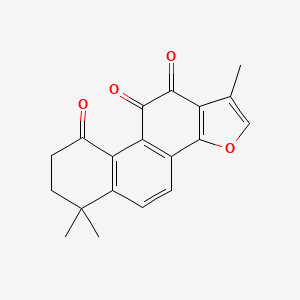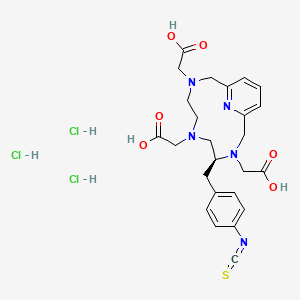
p-SCN-Bn-PCTA (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-SCN-Bn-PCTA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DPTA). It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of radiopharmaceuticals due to its ability to form stable complexes with various metal ions, making it useful for diagnostic and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-PCTA (hydrochloride) involves multiple steps, starting with the preparation of the macrocyclic core followed by functionalization with an isothiocyanate group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of p-SCN-Bn-PCTA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
p-SCN-Bn-PCTA (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with amines to form thiourea linkages.
Complexation Reactions: It forms stable complexes with metal ions such as copper, gallium, and yttrium.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions are metal-chelate complexes, which are used in various diagnostic and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
p-SCN-Bn-PCTA (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Utilized in radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the development of diagnostic agents and therapeutic radiopharmaceuticals
Wirkmechanismus
The mechanism of action of p-SCN-Bn-PCTA (hydrochloride) involves its ability to form stable complexes with metal ions. These complexes can then be conjugated with biomolecules, allowing for targeted delivery to specific tissues or cells. The isothiocyanate group facilitates the conjugation with amines on peptides or proteins, forming stable thiourea linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- N,N′,N″-(1,4,7-triazacyclononane-1,4,7-triyl)triacetic acid (NOTA)
- 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
p-SCN-Bn-PCTA (hydrochloride) is unique due to its high stability and efficiency in forming metal complexes under mild conditions. This makes it particularly suitable for applications in radiopharmaceuticals where stability and specificity are crucial .
Eigenschaften
Molekularformel |
C25H32Cl3N5O6S |
|---|---|
Molekulargewicht |
637.0 g/mol |
IUPAC-Name |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C25H29N5O6S.3ClH/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21;;;/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36);3*1H/t22-;;;/m0.../s1 |
InChI-Schlüssel |
OKAAFRRYKFQFDW-NNUMAELLSA-N |
Isomerische SMILES |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Kanonische SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



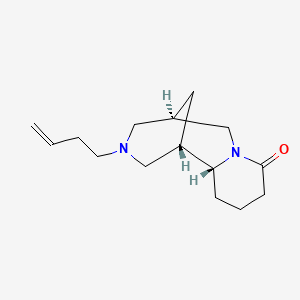
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
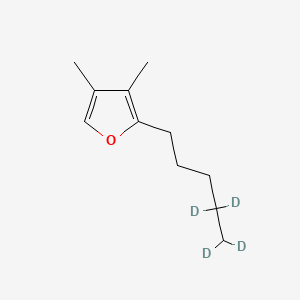
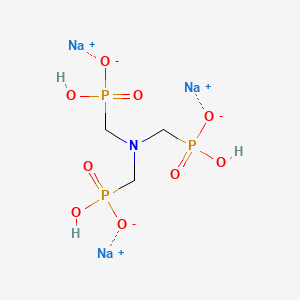


![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
